5-Fluorouracil

Oncology Preclinical Pharmacology Xenograft Models

As the foundational antimetabolite against which all oral fluoropyrimidine prodrugs are benchmarked, 5-Fluorouracil (5-FU) is essential for institutions executing guideline-recommended FOLFOX and FOLFIRI protocols, where substitution with oral agents alters intended pharmacokinetic interactions. Its well-characterized circadian clearance variability (±28.0% amplitude-to-mesor ratio) uniquely supports chronomodulated infusion research not applicable to all oral prodrugs. As a universal reference standard in preclinical oncology research, high-purity 5-FU is indispensable for comparative drug development. DPD-mediated toxicity risk (approx. 16% Grade 3/4) necessitates pharmacogenomically informed use, making authentic, high-purity material critical for both clinical and laboratory investigations.

Molecular Formula C4H3FN2O2
Molecular Weight 130.08 g/mol
CAS No. 51-21-8
Cat. No. B1672916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluorouracil
CAS51-21-8
Synonyms5 Fluorouracil
5 Fluorouracil biosyn
5 FU Lederle
5 FU medac
5 HU Hexal
5-Fluorouracil
5-Fluorouracil-biosyn
5-FU
5-FU Lederle
5-FU medac
5-HU Hexal
5FU
Adrucil
Carac
Dakota, Fluorouracile
Efudex
Efudix
Fluoro Uracile ICN
Fluoro-Uracile ICN
Fluoroplex
Fluorouracil
Fluorouracil GRY
Fluorouracil Mononitrate
Fluorouracil Monopotassium Salt
Fluorouracil Monosodium Salt
Fluorouracil Potassium Salt
Fluorouracil-GRY
Fluorouracile Dakota
Fluorouracilo Ferrer Far
Fluoruracil
Fluracedyl
Flurodex
Haemato fu
Haemato-fu
Neofluor
Onkofluor
Ribofluo
Molecular FormulaC4H3FN2O2
Molecular Weight130.08 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1)F
InChIInChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)
InChIKeyGHASVSINZRGABV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 66 °F (NTP, 1992)
1 G IN 80 ML WATER, 170 ML ALCOHOL & 55 ML METHANOL;  PRACTICALLY INSOL IN CHLOROFORM, ETHER & BENZENE;  SOLUBILITY IN AQ SOLN INCR WITH INCR PH OF SOLN
Soluble in methanol-water mixtures
Sparingly soluble in water and slightly soluble in alcohol. 1 g is soluble in 100 ml of propylene glycol.
In water, 1.11X10+4 mg/L at 22 °C
5.86e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluorouracil (CAS 51-21-8): Scientific and Procurement Evidence Overview


5-Fluorouracil (5-FU) is a cornerstone pyrimidine analog antimetabolite antineoplastic agent with broad-spectrum clinical utility across multiple solid tumor types [1]. As a uracil analog with a fluorine atom substitution at the C-5 position, 5-FU exerts its primary cytotoxic effects through irreversible inhibition of thymidylate synthase (TYMS), blocking the de novo synthesis of thymidine, an essential nucleotide required for DNA replication and repair [2]. The compound additionally incorporates into RNA, disrupting RNA processing and function, and into DNA, leading to DNA damage. 5-FU remains the foundational fluoropyrimidine against which all oral prodrugs (e.g., capecitabine, tegafur-containing combinations) and alternative analogs (e.g., floxuridine) are benchmarked in both preclinical and clinical studies [3].

5-Fluorouracil Procurement: Why Class Substitution Is Not Scientifically Supported


The assumption that 5-Fluorouracil can be universally replaced by its oral prodrugs (capecitabine, UFT) or alternative fluoropyrimidines (floxuridine) without consequence is contradicted by quantitative preclinical and clinical evidence. While these agents share a common active metabolite (5-FU), they exhibit marked differences in therapeutic index [1], circadian pharmacokinetic variability [2], and clinical efficacy in specific disease contexts [3]. Furthermore, 5-FU's toxicity profile is uniquely linked to dihydropyrimidine dehydrogenase (DPD) activity, a key catabolic enzyme, with severe (Grade 3/4) toxicity occurring in approximately 16% of treated patients, a risk that is pharmacogenomically distinct from the toxicity patterns observed with some prodrug formulations [4]. Substitution without rigorous head-to-head data can compromise both efficacy and patient safety. The following quantitative evidence provides the necessary basis for informed scientific selection and procurement decisions.

5-Fluorouracil vs. Prodrugs and Analogs: Head-to-Head Quantitative Evidence


5-Fluorouracil Exhibits Inferior Therapeutic Index Compared to Capecitabine in Human Colon Cancer Xenografts

In a comparative preclinical study using human colon cancer xenograft models, 5-Fluorouracil (5-FUra) demonstrated a markedly inferior therapeutic index relative to capecitabine and the intermediate metabolite 5'-dFUrd [1]. This difference was quantified across two distinct xenograft lines with varying fluoropyrimidine sensitivity. The therapeutic index is calculated as the ratio of the maximum tolerated dose to the minimum effective dose, with a higher value indicating a wider and safer therapeutic window [1].

Oncology Preclinical Pharmacology Xenograft Models

5-Fluorouracil versus Oral UFT in Adjuvant Colon Cancer: Comparable Survival Outcomes

A randomized clinical trial compared intravenous 5-fluorouracil plus folinic acid with oral tegafur-uracil (UFT) plus folinic acid as postoperative adjuvant therapy for Dukes' stage B2 and C2 colon cancer patients [1]. The study assessed both survival and disease-free survival (DFS) rates at a median follow-up of 28 months. The results demonstrated statistically equivalent efficacy between the two fluoropyrimidine regimens [1].

Colorectal Cancer Adjuvant Chemotherapy Survival Analysis

5-Fluorouracil Exhibits Higher Circadian Pharmacokinetic Variability Compared to S-1 Prodrug

A chronopharmacokinetic study in rats quantitatively compared the circadian variation in 5-fluorouracil clearance across different administration regimens, including long-term 5-FU infusion and the oral prodrug S-1 [1]. The study utilized a cosinor-based model to calculate the amplitude-to-mesor ratio, a measure of circadian fluctuation [1]. The data indicate that 5-FU infusion leads to substantial time-of-day-dependent changes in drug exposure, whereas S-1 provides a more consistent pharmacokinetic profile [1].

Chronopharmacokinetics 5-FU Prodrugs Therapeutic Drug Monitoring

5-Fluorouracil-Induced Severe Toxicity Correlates with DPD Deficiency, a Risk Mitigated by Pharmacogenetic-Guided Dosing

The clinical utility of 5-Fluorouracil is constrained by a significant incidence of severe (Grade 3/4) toxicity, which is strongly linked to impaired dihydropyrimidine dehydrogenase (DPD) activity [1]. A prospective clinical trial quantified the overall incidence of such toxicity in a cohort of patients receiving 5-FU-based therapy [1]. Furthermore, a meta-analysis demonstrated that pharmacogenetic-guided dosing (PGD), which preemptively adjusts 5-FU dose based on DPYD genotype, drastically reduces the risk of severe toxicity compared to standard body surface area (BSA)-based dosing [2].

Pharmacogenomics DPYD Deficiency Toxicity Management

5-Fluorouracil Shows Potentially Superior Complete Response in Anal Cancer Chemoradiation Compared to Capecitabine

A retrospective clinical study compared outcomes of definitive chemoradiation using either intravenous 5-Fluorouracil (5-FU) or oral capecitabine in patients with anal squamous cell carcinoma [1]. The study assessed complete clinical response rates six months post-treatment and long-term survival outcomes [1]. While overall survival was equivalent, a trend toward higher complete response was observed with 5-FU [1].

Anal Cancer Chemoradiation Complete Clinical Response

5-Fluorouracil (CAS 51-21-8): Evidence-Based Application Scenarios for Research and Clinical Procurement


1. Foundation for Combination Chemotherapy Regimens (e.g., FOLFOX, FOLFIRI)

5-Fluorouracil remains the cornerstone intravenous fluoropyrimidine for combination regimens such as FOLFOX (with oxaliplatin) and FOLFIRI (with irinotecan) in the treatment of metastatic colorectal cancer [1]. Its well-characterized pharmacokinetic profile and extensive clinical trial data support its use as the reference standard. Procurement of 5-FU is essential for institutions running or replicating these established, guideline-recommended protocols where substitution with an oral prodrug would alter the regimen's intended pharmacokinetic and pharmacodynamic interactions [1].

2. Anal Cancer Chemoradiation Protocols Aiming for Maximal Local Control

Clinical evidence from a retrospective study suggests a trend toward a higher complete clinical response rate at 6 months with intravenous 5-FU (100%) compared to oral capecitabine (84%) when combined with radiation for anal squamous cell carcinoma, though this difference did not reach statistical significance (P=0.143) [2]. In treatment centers prioritizing every possible percentage point of local control in this potentially curative setting, procurement and use of 5-FU over capecitabine may be scientifically justifiable based on this trend [2].

3. Circadian (Chronomodulated) Chemotherapy Research and Protocols

The substantial circadian variation in 5-Fluorouracil clearance (±28.0% amplitude-to-mesor ratio) provides a strong scientific rationale for chronomodulated infusion schedules designed to align drug delivery with diurnal fluctuations in DPD enzyme activity, thereby maximizing efficacy and minimizing toxicity [3]. Research laboratories and clinical centers investigating or implementing time-of-day optimized 5-FU infusion protocols require access to intravenous 5-FU formulations, as this approach is not directly applicable to all oral prodrugs which exhibit different circadian variability profiles (e.g., S-1 at ±14.6%) [3].

4. Preclinical Pharmacology Studies Requiring a Benchmark Reference Compound

5-Fluorouracil serves as the universal benchmark comparator for evaluating the antitumor efficacy of novel fluoropyrimidine derivatives and prodrugs in preclinical models [4]. Its well-defined in vitro and in vivo activity, including its therapeutic index in specific xenograft models (e.g., therapeutic index <1.5 to 2.0 in human colon cancer xenografts), makes it an indispensable reference standard [4]. Procurement of high-purity 5-FU is a fundamental requirement for any laboratory conducting comparative oncology drug development research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluorouracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.